

# An In-depth Technical Guide to the Spectroscopic Data of Disperse Yellow 232

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## Compound of Interest

Compound Name: Disperse Yellow 232

Cat. No.: B139963

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## Introduction

**Disperse Yellow 232**, with the chemical name 3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one, is a fluorescent dye belonging to the coumarin class.<sup>[1]</sup> While primarily utilized in the textile industry for dyeing polyester fibers, its inherent fluorescence and structural motifs present potential applications in biomedical research, including as a fluorescent probe. A thorough understanding of its spectroscopic properties is paramount for any such application. This guide provides a comprehensive summary of the available spectroscopic data for **Disperse Yellow 232** and outlines detailed experimental protocols for its characterization.

## Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **Disperse Yellow 232** is essential for its application and analysis.

Property	Value	Reference
CAS Number	35773-43-4	[1]
Molecular Formula	C <sub>20</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	368.81 g/mol	[2][3]
IUPAC Name	3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one	[2]
Melting Point	195-196 °C	[2]
Boiling Point	575.4 ± 60.0 °C at 760 Torr (Predicted)	[2]
Appearance	Fluorescent green-light yellow powder	[3]

## Spectroscopic Data

The following tables summarize the key spectroscopic parameters for **Disperse Yellow 232**.

### UV-Visible Absorption and Fluorescence Spectroscopy

**Disperse Yellow 232** exhibits characteristic absorption and emission spectra, which are fundamental to its application as a fluorescent dye.

Parameter	Wavelength (nm)	Solvent/Conditions
Excitation Maximum (λ <sub>ex</sub> )	452	Not specified
Emission Maximum (λ <sub>em</sub> )	484	Not specified

Data sourced from BOC Sciences.[2]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed peak assignments are not publicly available, an NMR spectrum for **Disperse Yellow 232** is noted to exist in the Wiley Science Solutions' SpectraBase.[4] Researchers

requiring detailed structural confirmation are encouraged to consult this resource.

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **Disperse Yellow 232**, based on standard practices for coumarin derivatives.

### UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of **Disperse Yellow 232**.

Materials:

- **Disperse Yellow 232**
- Spectroscopic grade solvent (e.g., ethanol, DMSO, or chloroform)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Solution Preparation:** Prepare a stock solution of **Disperse Yellow 232** in the chosen solvent at a concentration of approximately 1 mg/mL. From this, prepare a dilute working solution (e.g., 1-10  $\mu\text{g/mL}$ ) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).
- **Instrument Calibration:** Use the pure solvent as a blank to calibrate the spectrophotometer to zero absorbance.
- **Data Acquisition:** Record the absorbance spectrum of the working solution over a wavelength range of approximately 200-600 nm.
- **Data Analysis:** Identify the wavelength at which the maximum absorbance occurs ( $\lambda_{\text{max}}$ ).

### Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima of **Disperse Yellow 232**.

Materials:

- **Disperse Yellow 232**
- Spectroscopic grade solvent
- Quartz cuvettes
- Spectrofluorometer

Procedure:

- **Solution Preparation:** Prepare a dilute solution of **Disperse Yellow 232** in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be  $< 0.1$ ).
- **Excitation Spectrum:** Set the emission monochromator to the expected emission maximum (e.g., 484 nm) and scan a range of excitation wavelengths (e.g., 350-470 nm). The wavelength that gives the highest emission intensity is the excitation maximum ( $\lambda_{ex}$ ).
- **Emission Spectrum:** Set the excitation monochromator to the determined  $\lambda_{ex}$  (e.g., 452 nm) and scan the emission wavelengths over a suitable range (e.g., 460-600 nm). The wavelength with the highest fluorescence intensity is the emission maximum ( $\lambda_{em}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation of **Disperse Yellow 232**.

Materials:

- **Disperse Yellow 232**
- Deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ )
- NMR tubes
- NMR spectrometer

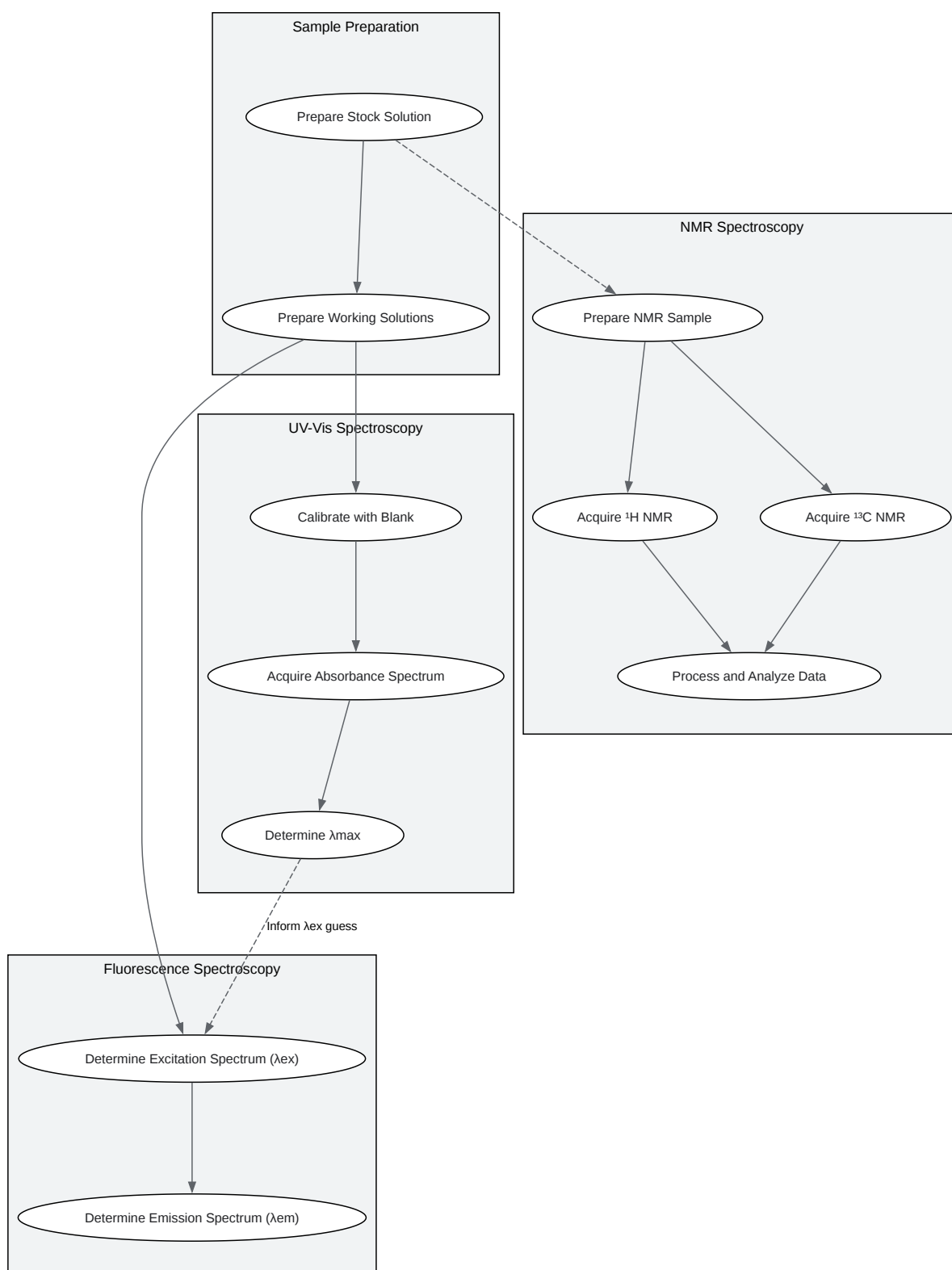
#### Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Disperse Yellow 232** in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a greater number of scans will be required. A spectral width of 0-200 ppm is typical.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Visualizations

### Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a disperse dye like **Disperse Yellow 232**.



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### Workflow for Spectroscopic Characterization

# Chemical Structure of Disperse Yellow 232

The structural formula of **Disperse Yellow 232** is presented below.

## Structure of Disperse Yellow 232

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## References

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